4-(Bromomethyl)-tetrahydro-2H-thiopyran
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Overview
Description
4-(Bromomethyl)-tetrahydro-2H-thiopyran is an organic compound that belongs to the class of heterocyclic compounds containing sulfur It is characterized by a tetrahydrothiopyran ring with a bromomethyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-tetrahydro-2H-thiopyran typically involves the bromomethylation of tetrahydrothiopyran. One common method is the reaction of tetrahydrothiopyran with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydro-2H-thiopyran.
Scientific Research Applications
4-(Bromomethyl)-tetrahydro-2H-thiopyran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-tetrahydro-2H-thiopyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfur atom in the tetrahydrothiopyran ring can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group attached to a benzoic acid moiety.
4-(Bromomethyl)benzene: Contains a bromomethyl group attached to a benzene ring.
4-(Bromomethyl)pyridine: Contains a bromomethyl group attached to a pyridine ring.
Uniqueness
4-(Bromomethyl)-tetrahydro-2H-thiopyran is unique due to the presence of a sulfur-containing heterocyclic ring, which imparts distinct chemical properties compared to its analogs. The tetrahydrothiopyran ring provides additional reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
4-(bromomethyl)thiane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrS/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJWYPCHQDWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284868 |
Source
|
Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-87-1 |
Source
|
Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)tetrahydro-2H-thiopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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